5-Butyl-1,3-difluoro-2-iodobenzene
Overview
Description
5-Butyl-1,3-difluoro-2-iodobenzene: is an organic compound with the molecular formula C10H11F2I It is a derivative of iodobenzene, where the benzene ring is substituted with a butyl group at the 5-position, two fluorine atoms at the 1 and 3 positions, and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,3-difluoro-2-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor.
Another approach involves the use of a diazonium salt intermediate. This method starts with the diazotization of 5-butyl-1,3-difluoroaniline, followed by the Sandmeyer reaction to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,3-difluoro-2-iodobenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodoarenes or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Coupling Products: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
5-Butyl-1,3-difluoro-2-iodobenzene: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-1,3-difluoro-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
5-Butyl-1,3-difluoro-2-iodobenzene: can be compared with other similar compounds such as:
5-Bromo-1,3-difluoro-2-iodobenzene: Similar in structure but with a bromine atom instead of a butyl group. It exhibits different reactivity and applications.
2-Bromo-1,3-difluoro-5-iodobenzene: Another halogenated derivative with different substitution patterns, leading to varied chemical behavior and uses.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
5-butyl-1,3-difluoro-2-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRJEKYICBXXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)F)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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